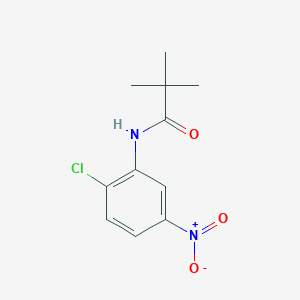

N-(2-chloro-5-nitrophenyl)pivalamide

Description

N-(2-Chloro-5-nitrophenyl)pivalamide is a substituted aromatic amide featuring a pivaloyl group (tert-butyl carbonyl) attached to an aniline derivative bearing chloro (Cl) and nitro (NO₂) substituents. The chloro and nitro groups are electron-withdrawing, influencing reactivity and stability, while the bulky pivaloyl moiety may enhance steric hindrance, affecting solubility and interaction with biological targets. Such compounds are often used in pharmaceutical and agrochemical research due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C11H13ClN2O3 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15) |

InChI Key |

BNWZGRJONYNRRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: N-(2-Chloro-5-nitrophenyl)formamide (CAS 53666-48-1) shares the chloro and nitro substituents but replaces the pivaloyl group with a smaller formamide (HCO-NH-). N-(5-fluoropyridin-2-yl)pivalamide (CAS 784155-54-0, molecular weight 194.23) features a fluorine atom on a pyridine ring. Fluorine’s electronegativity enhances ring stability but differs in electronic effects compared to nitro groups. N-(5-hydroxypyridin-2-yl)pivalamide (CAS 898561-65-4) introduces a hydroxyl group, enabling hydrogen bonding and increasing solubility in polar solvents—a contrast to the hydrophobic tert-butyl group in pivalamides.

Molecular Weight and Physical Properties

The table below compares key parameters of pyridine- and benzene-based pivalamide derivatives from catalogs :

Key Observations :

- Iodine-containing derivatives (e.g., 366.58 g/mol ) are significantly heavier and costlier due to iodine’s atomic weight and handling requirements.

- Fluorine and hydroxyl groups reduce molecular weight but introduce distinct solubility and reactivity profiles.

Structural Analogues in Catalogs

Pyridine-based pivalamides dominate the catalog data, but benzene derivatives like N-(2-Chloro-5-nitrophenyl)-N-(3-chloro-1-propionyl)thiourea highlight the versatility of the 2-chloro-5-nitrophenyl scaffold. The thiourea derivative’s dual chloro and nitro substituents enhance electrophilicity, enabling applications in metal coordination or enzyme inhibition studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.